2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-14-22-17(13-18(23-14)27-4)24-9-11-25(12-10-24)19(26)20(2,3)28-16-7-5-15(21)6-8-16/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFZHHLLNVTOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a chlorophenoxy group and a piperazine moiety, suggests diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, anticancer, and enzyme inhibition effects.
- Molecular Formula : CHClNO
- Molecular Weight : 404.9 g/mol
- CAS Number : 1251560-06-1
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, compounds containing the pyrimidine and piperazine structures have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage . The specific anticancer activity of this compound remains to be fully elucidated but is an area of ongoing research.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound to act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to exhibit strong inhibitory effects against AChE, which is crucial for treating conditions like Alzheimer's disease . The enzyme urease is also a target for antibacterial agents due to its role in urinary tract infections.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biomolecules : The chlorophenoxy group may enhance lipophilicity, facilitating interaction with cell membranes and biomolecules.
- Enzyme Binding : The piperazine moiety can interact with active sites of enzymes, inhibiting their function.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, pyrimidine modifications, or the propan-1-one backbone. Below is a detailed comparison with key derivatives:
Piperazine-Linked Pyrimidine Derivatives
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Structural Differences: Replaces the propan-1-one backbone with a methanone group and introduces sulfonyl substituents on piperazine. Synthesis: Synthesized via refluxing piperazine intermediates with sulfonyl chlorides in ethylene dichloride .
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Structural Differences: Incorporates a thieno-pyrimidine scaffold and morpholine group, diverging from the pyrimidine-propan-1-one framework. Synthesis: Utilizes Suzuki-Miyaura coupling with boronic acids, followed by sodium borohydride reduction . Functional Impact: The thieno-pyrimidine core may offer improved metabolic stability compared to standard pyrimidines .
Chlorophenyl-Containing Piperazine Derivatives
4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one Structural Differences: Substitutes the propan-1-one group with a pyrimidin-2-one ring and adds a hydroxyethyl chain to piperazine.
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Structural Differences : Replaces the pyrimidine-piperazine moiety with a pyrazole ring.
- Functional Impact : Pyrazole derivatives are often associated with anti-inflammatory or kinase inhibitory activity, suggesting divergent therapeutic applications .
Pharmacological and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
